S-(3-Aminopropyl)-D-cysteine

CAS No.: 2185811-16-7

Cat. No.: VC17023023

Molecular Formula: C6H14N2O2S

Molecular Weight: 178.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2185811-16-7 |

|---|---|

| Molecular Formula | C6H14N2O2S |

| Molecular Weight | 178.26 g/mol |

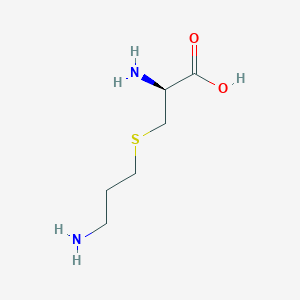

| IUPAC Name | (2S)-2-amino-3-(3-aminopropylsulfanyl)propanoic acid |

| Standard InChI | InChI=1S/C6H14N2O2S/c7-2-1-3-11-4-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m1/s1 |

| Standard InChI Key | KLGFHUHSBPGOAU-RXMQYKEDSA-N |

| Isomeric SMILES | C(CN)CSC[C@H](C(=O)O)N |

| Canonical SMILES | C(CN)CSCC(C(=O)O)N |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

S-(3-Aminopropyl)-D-cysteine (C₆H₁₄N₂O₂S) has a molecular weight of 178.26 g/mol and belongs to the class of organosulfur compounds. Its IUPAC name, (2S)-2-amino-3-(3-aminopropylsulfanyl)propanoic acid, reflects its stereochemistry and functional groups . The molecule comprises:

-

A D-cysteine backbone (2-amino-3-sulfanylpropanoic acid) with the (S)-configuration at the α-carbon.

-

A 3-aminopropyl side chain (-S-CH₂-CH₂-CH₂-NH₂) linked via a thioether bond to the cysteine sulfur.

Key Structural Data:

| Property | Value |

|---|---|

| SMILES | C(CN)CSCC@HN |

| InChI Key | KLGFHUHSBPGOAU-RXMQYKEDSA-N |

| Stereochemistry | D-configuration at α-carbon |

The thioether linkage enhances stability compared to free thiols, while the dual amine groups (α-amino and 3-aminopropyl) confer polarity, influencing solubility and potential hydrogen-bonding interactions .

Synthesis and Sources

Natural Occurrence

Biochemical Interactions and Mechanisms

Putative Signaling Roles

D-cysteine derivatives are implicated in modulating redox homeostasis and growth factor signaling. Key findings include:

-

FoxO Transcription Factor Activation: D-cysteine inhibits Akt-mediated phosphorylation of FoxO1/FoxO3a, promoting their nuclear translocation and suppressing neural progenitor cell (NPC) proliferation . S-(3-Aminopropyl)-D-cysteine may share this mechanism due to structural similarity.

-

Hydrogen Sulfide Production: D-cysteine serves as a substrate for 3-mercaptopyruvate sulfurtransferase (3MST) and D-amino acid oxidase (DAAO), generating H₂S—a cytoprotective gasotransmitter . The 3-aminopropyl side chain could alter substrate affinity or enzymatic processing.

Comparative H₂S Production Pathways:

| Substrate | Enzymes Involved | Tissue Specificity |

|---|---|---|

| L-cysteine | CBS, CSE, 3MST/CAT | Ubiquitous |

| D-cysteine | 3MST/DAAO | Cerebellum, Kidney |

| S-(3-Aminopropyl)-D-cysteine | Theoretical: 3MST/DAAO | Unknown |

Binding Partners

An unbiased screen identified myristoylated alanine-rich C-kinase substrate (MARCKS) as a D-cysteine-binding protein in NPCs . Whether S-(3-Aminopropyl)-D-cysteine interacts with MARCKS or other targets remains unexplored but warrants investigation.

Analytical Methods and Detection

Characterization Techniques

-

Chromatography: Reverse-phase HPLC for purity assessment.

-

Mass Spectrometry: High-resolution MS (e.g., Q-TOF) for molecular weight confirmation .

-

NMR Spectroscopy: ¹H/¹³C NMR to verify stereochemistry and substituent placement .

Quantification Challenges

Low endogenous levels and structural similarity to L-cysteine derivatives necessitate highly specific antibodies or mass spectrometry-based assays.

Comparative Analysis with Analogues

| Compound | Structure | Biological Role | Key Differences |

|---|---|---|---|

| S-(3-Aminopropyl)-D-cysteine | D-configuration, 3-aminopropyl | Putative FoxO/H₂S modulation | Enhanced stability vs. D-cysteine |

| S-Propyl-L-cysteine | L-configuration, propyl | Food biomarker (Allium species) | Stereochemistry, side chain |

Future Directions and Research Gaps

-

Target Identification: Screen for binding partners using affinity chromatography or phage display.

-

In Vivo Efficacy: Assess pharmacokinetics and tissue distribution in model organisms.

-

Therapeutic Optimization: Engineer prodrugs to enhance H₂S release or target specificity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume